molecular formula C10H22BrNO B12529493 1-(2-Ethoxyethyl)-1-methylpiperidin-1-ium bromide CAS No. 663628-44-2

1-(2-Ethoxyethyl)-1-methylpiperidin-1-ium bromide

Cat. No.: B12529493
CAS No.: 663628-44-2
M. Wt: 252.19 g/mol
InChI Key: NSRJTLBLVXRFMV-UHFFFAOYSA-M
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Description

1-(2-Ethoxyethyl)-1-methylpiperidin-1-ium bromide is an organic compound with the molecular formula C9H20BrNO. It is a quaternary ammonium salt, often used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyethyl)-1-methylpiperidin-1-ium bromide typically involves the reaction of 1-methylpiperidine with 2-bromoethyl ethyl ether. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyethyl)-1-methylpiperidin-1-ium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield different quaternary ammonium salts, while oxidation and reduction can lead to various oxidized or reduced derivatives.

Scientific Research Applications

1-(2-Ethoxyethyl)-1-methylpiperidin-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound is employed in studies involving cell membrane permeability and ion transport due to its quaternary ammonium structure.

    Medicine: Research into its potential as a drug delivery agent or in the development of new pharmaceuticals is ongoing.

    Industry: It finds use in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 1-(2-Ethoxyethyl)-1-methylpiperidin-1-ium bromide exerts its effects is primarily through its interaction with cell membranes and ion channels. The quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, altering membrane permeability and ion transport. This can affect various cellular processes and is the basis for its use in biological and medical research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Ethoxyethyl)piperidin-4-one
  • 1-(2-Ethoxyethyl)-4-hydroxypiperidine
  • 1-(2-Ethoxyethyl)-4-aminopiperidine

Uniqueness

1-(2-Ethoxyethyl)-1-methylpiperidin-1-ium bromide is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has enhanced stability and solubility, making it more suitable for certain applications, particularly in biological and medical research.

Properties

CAS No.

663628-44-2

Molecular Formula

C10H22BrNO

Molecular Weight

252.19 g/mol

IUPAC Name

1-(2-ethoxyethyl)-1-methylpiperidin-1-ium;bromide

InChI

InChI=1S/C10H22NO.BrH/c1-3-12-10-9-11(2)7-5-4-6-8-11;/h3-10H2,1-2H3;1H/q+1;/p-1

InChI Key

NSRJTLBLVXRFMV-UHFFFAOYSA-M

Canonical SMILES

CCOCC[N+]1(CCCCC1)C.[Br-]

Origin of Product

United States

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